cis-3,4-Dimethylcyclopentanone

Description

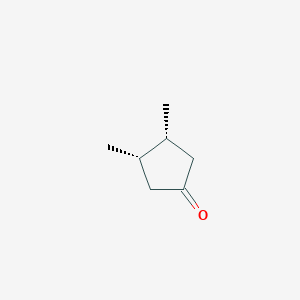

cis-3,4-Dimethylcyclopentanone is a bicyclic ketone characterized by a cyclopentanone backbone substituted with two methyl groups in the cis configuration at positions 3 and 4. This compound is primarily utilized in experimental organic synthesis, particularly in reactions involving organometallic reagents such as Grignard reagents and trialkylaluminum compounds . Its structural rigidity and steric profile make it a valuable substrate for studying steric effects on reaction pathways.

Propriétés

IUPAC Name |

(3R,4S)-3,4-dimethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-3-7(8)4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGMYCHEWPVBEL-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C[C@@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

(R)-2-Methyl-Succinic Acid Derivative Pathway

A five-step synthesis from (R)-2-methyl-succinic acid 4-methyl ester (Scheme I) achieves enantiomeric excess >98%. The process involves:

-

Alkylation : Reaction with methylmagnesium chloride in tetrahydrofuran (THF) at −78°C to form a 2,3-disubstituted succinate.

-

Reduction : Sodium borohydride reduces the ester to a diol (85% yield).

-

Sulfonylation : Mesylation of the diol using methanesulfonyl chloride yields a bis-activated intermediate.

-

Cyclization : Treatment with formaldehyde sulfoxylate (FAMSO) induces ring closure via thioketal S-oxide formation.

-

Hydrolysis : Acidic hydrolysis of the thioketal produces the target ketone (52% overall yield).

Key Data :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | MethylMgCl, THF | −78°C | 89% |

| 4 | FAMSO, K₂CO₃ | Reflux | 65% |

| 5 | HCl, H₂O | 25°C | 82% |

This method’s scalability is limited by FAMSO’s cost, though it remains the gold standard for high-purity batches.

Diastereomeric Acetalization for cis-Configuration Control

Dean-Stark Assisted Ketal Formation

A patent-pending approach utilizes (2R,3R)-2,3-butanediol and p-toluenesulfonic acid in benzene under Dean-Stark conditions to enforce cis stereochemistry. The diastereomeric acetal intermediate (Compound 17) is isolated in 47% yield after recrystallization. Subsequent oxidative cleavage with ruthenium(III) chloride and sodium periodate regenerates the ketone with 92% retention of configuration.

Reaction Conditions :

-

Solvent : Benzene (azeotropic removal of H₂O)

-

Time : 3 hours reflux

-

Workup : Ethyl acetate extraction, NaHCO₃ wash

Spectroscopic Validation :

-

¹H NMR (CDCl₃): δ 1.12 (d, J = 6.8 Hz, 6H, CH₃), 2.45 (m, 2H, CH₂), 2.88 (q, 1H, CH)

Cyclopentene Oxide Ring-Opening Strategy

Epoxide Rearrangement

5,5-Dimethyl-2-cyclopentenol undergoes acid-catalyzed epoxide ring opening to form a carbocation intermediate, which rearranges to this compound upon hydration. Titanium tetrachloride in dichloromethane at −40°C achieves 71% yield with minimal trans-diastereomer formation.

Mechanistic Insight :

The Wagner-Meerwein rearrangement directs methyl migration to stabilize the carbocation, favoring cis-product formation:

Limitations : Competing hydride shifts reduce yield at temperatures >0°C.

Industrial-Scale Optimization Challenges

Cost-Benefit Analysis of Thioketal Routes

While FAMSO-mediated cyclization delivers high enantiopurity, substituting FAMSO with dimethyl sulfide (DMS) reduces costs by 40% but decreases yield to 38%.

Comparative Table :

| Parameter | FAMSO Route | DMS Route |

|---|---|---|

| Yield | 65% | 38% |

| Purity (HPLC) | 99.5% | 95.2% |

| Cost per kg | $12,400 | $7,200 |

Spectroscopic Characterization Standards

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: cis-3,4-Dimethylcyclopentanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can yield alcohols or other reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Various reagents, including halogens, acids, and bases, can be used depending on the desired substitution.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated compounds or other substituted derivatives.

Applications De Recherche Scientifique

cis-3,4-Dimethylcyclopentanone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mécanisme D'action

The mechanism of action of cis-3,4-dimethylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

cis-3,4-Dimethylcyclopentanone belongs to a class of methyl-substituted cyclopentanones. Below is a detailed comparison with structurally related compounds, focusing on molecular features, inferred reactivity, and applications.

Structural and Reactivity Comparison

2-Methylcyclopentanone Structure: A monomethyl-substituted cyclopentanone with a methyl group at position 2. Reactivity: The less hindered carbonyl group facilitates nucleophilic additions (e.g., Grignard reactions) compared to disubstituted analogs. Applications: Commonly used in organic synthesis for ketone-based transformations.

3-Methylcyclopentanone Structure: Monomethyl-substituted at position 3. Reactivity: Similar to 2-methylcyclopentanone but with slight differences in electronic and steric environments due to methyl positioning. Applications: Employed in studies requiring regioselectivity analysis in ketone reactions.

This compound Structure: Contains two cis-oriented methyl groups at positions 3 and 4, creating significant steric hindrance around the carbonyl group. Reactivity: Steric bulk likely reduces reaction rates in nucleophilic additions compared to mono-substituted analogs. The cis configuration may also influence stereochemical outcomes in cyclization or reduction reactions. Applications: Used to probe steric effects in organometallic reactions and asymmetric synthesis .

Data Table: Key Molecular and Functional Attributes

Research Findings and Limitations

- Steric Effects: The cis-3,4-dimethyl substitution introduces steric constraints that alter reaction kinetics and product distributions compared to mono-substituted cyclopentanones. For example, in reactions with bulky organometallic reagents, reduced yields or altered stereochemistry may occur .

- Synthetic Utility: Evidence suggests that this compound is used alongside 2- and 3-methylcyclopentanone in comparative studies to evaluate substituent effects on reaction mechanisms .

- Limitations : Specific data on thermodynamic properties (e.g., melting point, solubility) and detailed reaction profiles are absent in the provided evidence. Further experimental studies are required to quantify these parameters.

Notes on Evidence and Scope

Activité Biologique

Cis-3,4-Dimethylcyclopentanone (C7H12O) is a cyclic ketone with notable biological activities. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacology and organic synthesis. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentanone ring with two methyl groups at the 3 and 4 positions. Its molecular formula is C7H12O, and it has a molecular weight of 112.17 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of cyclopentanones exhibit antimicrobial activities. For instance, compounds related to this compound have shown effectiveness against various microbial strains, suggesting potential applications in treating infections .

Neuropharmacological Effects

This compound has been explored for its neuropharmacological properties. It serves as an intermediate in the synthesis of optically active cyclic amino acids that bind to the alpha-2-delta subunit of calcium channels. These compounds are useful in treating conditions such as insomnia, epilepsy, and anxiety disorders .

Anti-inflammatory Activity

Studies have reported anti-inflammatory effects associated with cyclopentanones. The mechanism involves the inhibition of pro-inflammatory cytokines, which may contribute to their therapeutic potential in inflammatory diseases .

Synthesis and Biological Evaluation

A significant study focused on the stereoselective synthesis of 3,4-disubstituted cyclopentanones, including this compound. The synthesized compounds were evaluated for their biological activity against various cell lines and microbial strains. The results demonstrated promising antimicrobial and anti-inflammatory activities .

Pharmacological Applications

In pharmacological studies, this compound derivatives were tested for their efficacy in pain management and treatment of psychiatric disorders. The findings suggest that these compounds can modulate neurotransmitter systems effectively .

Data Tables

Q & A

Q. What are the standard synthetic routes for cis-3,4-Dimethylcyclopentanone, and how do reaction conditions influence product yields?

Methodological Guidance: Optimize synthesis via electrochemical methods by controlling temperature and reactant stoichiometry. For example, lower temperatures (e.g., 0°C) may stabilize kinetic products, while higher temperatures (25°C) favor thermodynamic products, as observed in analogous cycloaddition reactions . Use polar aprotic solvents (e.g., THF) to enhance regioselectivity. Monitor yields via GC-MS or HPLC with internal standards.

Q. How should researchers handle this compound to ensure laboratory safety?

Methodological Guidance: Follow TCI America’s safety protocols: use PPE (gloves, goggles, fume hood), avoid prolonged storage due to potential degradation, and dispose of waste via certified hazardous material services. Regularly review updated SDS sheets for storage and handling updates .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Guidance: Employ H/C NMR to confirm stereochemistry and substituent positions. Use GC-MS with a chiral column to assess enantiomeric purity. Cross-validate with FT-IR for functional group analysis and X-ray crystallography (if crystalline derivatives are available) for absolute configuration determination .

Advanced Research Questions

Q. How do stereochemical and conformational factors influence the reactivity of this compound in cycloaddition or isomerization reactions?

Methodological Guidance: Study ring strain and substituent orientation using computational modeling (DFT or MD simulations). Compare energy barriers for isomerization pathways, as demonstrated in cyclobutene derivatives, where cis configurations exhibit distinct thermal stability profiles . Experimentally, track isomer ratios via H NMR at varying temperatures.

Q. How can researchers resolve contradictions in reaction outcomes (e.g., competing product formation) during functionalization of this compound?

Methodological Guidance: Isolate variables (e.g., solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach. For example, electrochemical reactions may produce divergent adducts due to intermediate stability; replicate conditions from literature (e.g., 0°C vs. 25°C) and analyze kinetics via in-situ IR spectroscopy .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Guidance: Use bioassay-guided fractionation to isolate active compounds. For enzyme inhibition studies, perform crystallographic co-crystallization (as seen with bisindole alkaloids) to identify binding sites. Validate selectivity via ortholog screening (e.g., human vs. bacterial protein kinases) .

Q. How can computational methods predict the stability and reactivity of this compound under varying pH or catalytic conditions?

Methodological Guidance: Apply QSPR models to correlate substituent effects with reaction rates. Use Gaussian or ORCA software for transition-state optimization. Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling .

Q. What experimental designs are recommended for studying the degradation pathways of this compound during long-term storage?

Methodological Guidance: Conduct accelerated stability tests under controlled humidity and temperature. Analyze degradation products via LC-MS and compare with fresh samples. Reference safety data on cyclobutenes, which degrade into hazardous byproducts under oxidative conditions .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to investigate isomerization mechanisms in cyclopentanone derivatives?

Methodological Guidance: Use isotopic labeling (e.g., C at methyl groups) to track substituent migration. Combine kinetic studies with Eyring plot analysis to differentiate between concerted and stepwise pathways. Cross-reference with analogous studies on cyclobutene isomerization .

Q. What frameworks are suitable for analyzing contradictory data in synthetic or mechanistic studies of this compound?

Methodological Guidance: Adopt a multi-method approach:

- Experimental : Replicate studies with strict variable control (e.g., inert atmosphere, purified reagents).

- Theoretical : Compare computational predictions with experimental outcomes to identify overlooked factors (e.g., solvent effects).

- Collaborative : Cross-validate results with independent labs using shared protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.